Bis(p-chlorophenyl)amine
Overview
Description
Bis(p-chlorophenyl)amine is a chemical compound with the molecular formula C12H9Cl2N . It is not well-defined in the databases of the European Chemicals Agency (ECHA) .
Molecular Structure Analysis
The molecular structure of Bis(p-chlorophenyl)amine is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .
Scientific Research Applications
Synthesis of Medicinal Intermediates
Bis(p-chlorophenyl)amine has been utilized in the synthesis of medicinal intermediates. For example, it has been used in the synthesis of 1,4-N,N-substituted piperazines, important intermediates in preparing various medicinal compounds (Xue Weiliang, 2008).
Development of Polyimides
It has played a significant role in the creation of novel polyimides. The synthesis of bis(amine anhydride)s, incorporating bis(p-chlorophenyl)amine derivatives, has led to the development of polyimides with high glass transition temperatures and good solubility in aprotic solvents, which are valuable in industrial applications (Wenmu Li, Shenghai Li, Quanyuan Zhang, Suobo Zhang, 2007).
Biomedical Uses of Poly(amido-amine)s
In biomedical research, poly(amido-amine)s (PAAs), synthesized using primary or secondary bis(amine)s like bis(p-chlorophenyl)amine, have shown potential. These PAAs are used in heavy-metal-ion complexation, heparin neutralization, and as biocompatible and biodegradable materials for drug delivery (P. Ferruti, M. Marchisio, R. Duncan, 2002).
Oligomerization of Ethene
Bis(p-chlorophenyl)amine derivatives have been used in chromium-catalyzed oligomerization of ethene, demonstrating their utility in producing high-purity hexene fractions (M. Höhne, N. Peulecke, Katharina Konieczny, B. Müller, U. Rosenthal, 2017).
Antimicrobial and Antiviral Properties
Bis(p-chlorophenyl)amine-related compounds have shown high antimicrobial activity against various bacterial species and activity against human herpes virus, indicating their potential in the development of new antimicrobial and antiviral agents (M. Giurg, Anna Golab, J. Suchodolski, R. Kaleta, A. Krasowska, E. Piasecki, Magdalena Pįętka-Ottlik, 2017).
properties
IUPAC Name |
4-chloro-N-(4-chlorophenyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHWAPQEXRZRJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=CC=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20283792 | |
Record name | Bis(p-chlorophenyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20283792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(p-chlorophenyl)amine | |
CAS RN |
6962-04-5 | |
Record name | Bis(p-chlorophenyl)amine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33439 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bis(p-chlorophenyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20283792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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